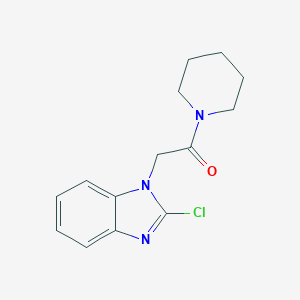![molecular formula C23H23N3O3S B277195 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as ET-1, is a synthetic compound that has been widely used in scientific research. This compound was first synthesized in 1988 by a team of researchers at the University of California, San Francisco. Since then, it has been used in various studies to investigate its mechanism of action and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to reduce the production of inflammatory cytokines and chemokines, as well as to inhibit the proliferation of cancer cells. Additionally, it has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in laboratory experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its wide range of biological activities makes it a versatile tool for investigating various physiological processes.
One limitation of using N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in laboratory experiments is its potential toxicity at high doses. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain types of studies.
Direcciones Futuras
There are several potential future directions for research involving N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. For example, further studies could investigate its potential as a therapeutic agent for inflammatory diseases or cancer. Additionally, its mechanism of action could be further elucidated to better understand its biological effects. Finally, its potential toxicity could be further investigated to determine safe dosages for use in laboratory experiments.
Métodos De Síntesis
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, including the reaction of 4-ethoxybenzaldehyde with thioamide, followed by cyclization with α-bromoacetophenone. The resulting compound is then reacted with methylamine and 1,3-dichloro-2-propanol to yield the final product.
Aplicaciones Científicas De Investigación
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied in various scientific fields, including pharmacology, neuroscience, and cancer research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Propiedades
Fórmula molecular |
C23H23N3O3S |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H23N3O3S/c1-3-29-19-10-6-16(7-11-19)20-14-30-23(24-20)25-22(28)17-12-21(27)26(13-17)18-8-4-15(2)5-9-18/h4-11,14,17H,3,12-13H2,1-2H3,(H,24,25,28) |
Clave InChI |
BCSMAWWWPIDSEA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B277120.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)

![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277134.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277138.png)